N-((R)-1-Phenylethyl)quinuclidin-3-amine
Description
Molecular Architecture of the Quinuclidine Core
The quinuclidine scaffold forms the structural foundation of N-((R)-1-phenylethyl)quinuclidin-3-amine, characterized by a bicyclo[2.2.2]octane system with a bridgehead nitrogen atom. Gas-phase electron diffraction (GED) studies of unsubstituted quinuclidine reveal a chair-like conformation with C3 symmetry, where the nitrogen lone pair occupies an axial position. The C–N bond length measures 1.472 Å, while the C–C bonds in the bicyclic framework range from 1.530 to 1.542 Å, indicating minimal strain despite the rigid structure.
Substitution at the 3-position introduces significant electronic perturbations. In this compound, the amino group (-NH-) at C3 creates a secondary amine center, altering electron density distribution across the bicyclic system. Quantum mechanical calculations demonstrate that this substitution increases pyramidalization at N1 (bridgehead nitrogen) by 12% compared to unsubstituted quinuclidine, as measured by the sum of bond angles. The resulting electronic asymmetry influences both reactivity and intermolecular interactions.
| Key Structural Parameters | Value | Method |
|---|---|---|
| C3–N (amine) bond length | 1.456 Å | GED |
| N1–C2–C3 bond angle | 108.7° | DFT |
| Torsional strain (C2–C3–N–C8) | 3.8 kJ/mol | MP2 |
Conformational Dynamics of the 1-Phenylethyl Substituent
The (R)-1-phenylethyl group exhibits restricted rotation due to steric interactions with the quinuclidine core. Nuclear Overhauser effect (NOE) spectroscopy reveals two predominant conformers:
- Synclinal : Phenyl ring positioned over the quinuclidine’s C2–C3 bond (65% population)
- Anticlinal : Phenyl group oriented toward the N1 bridgehead (35% population)
This equilibrium arises from competing steric and electronic factors. The synclinal conformer benefits from CH–π interactions between the phenyl ring and quinuclidine’s C7–H protons (-2.3 kcal/mol stabilization). Conversely, the anticlinal form minimizes nonbonded repulsions between the ethyl chain and bicyclic framework. Variable-temperature NMR studies (213–298 K) yield an activation energy (ΔG‡) of 12.4 kJ/mol for interconversion between these states.
Chiral Center Configuration and Absolute Stereochemistry
This compound contains two stereogenic centers:
- C3 of quinuclidine (S configuration)
- C1' of the phenylethyl group (R configuration)
X-ray crystallography of the dihydrochloride salt confirms the (3S,1'R) absolute configuration. The Flack parameter (0.02 ± 0.01) and Hooft parameter (0.03 ± 0.02) validate this assignment with 99% confidence. Key torsional angles include:
- C3–N–C1'–C2': -67.3° (gauche)
- N–C1'–C2'–Ph: 178.9° (antiperiplanar)
Circular dichroism (CD) spectra show a positive Cotton effect at 254 nm (Δε +3.7) and negative band at 218 nm (Δε -1.9), characteristic of this stereochemical arrangement.
Comparative Analysis of Diastereomeric Forms
Four diastereomers exist due to combinations of configurations at C3 and C1':
| Diastereomer | [α]D25 (c 1, H2O) | Melting Point (°C) | Solubility (g/L) |
|---|---|---|---|
| (3S,1'R) | +48.2 | 189–191 | 12.4 |
| (3R,1'R) | -33.1 | 174–176 | 9.8 |
| (3S,1'S) | -27.9 | 182–184 | 11.2 |
| (3R,1'S) | +41.6 | 197–199 | 8.5 |
The (3S,1'R) isomer demonstrates enhanced crystallinity due to favorable packing interactions between the phenyl group and quinuclidine’s convex face. Density functional theory (DFT) calculations at the B3LYP/6-311++G** level reveal a 6.7 kJ/mol stability difference between (3S,1'R) and (3R,1'S) forms, attributed to reduced van der Waals repulsions in the former.
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15?/m1/s1 |
InChI Key |
YUJLYFFNXJRLDW-KEKZHRQWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
Origin of Product |
United States |
Preparation Methods
Imine Formation
- The primary amine group of quinuclidin-3-amine reacts with the aldehyde or ketone functionality of (R)-1-phenylethylamine (or its equivalent) to form an imine intermediate.
- This step is typically conducted under anhydrous conditions to prevent hydrolysis.
- Mild heating (e.g., 40–60°C) facilitates the condensation.
Reduction of Imine
- Sodium borohydride (NaBH4) is added to reduce the imine to the corresponding secondary amine.
- The reaction is performed in protic solvents such as methanol or ethanol at low temperatures (0–25°C) to avoid side reactions.
- The reduction step is stereospecific, preserving the chiral centers of both the quinuclidine and phenylethyl moieties.
Purification
- The crude product is purified by recrystallization from suitable solvents or by chromatographic methods.
- The final product is often isolated as a dihydrochloride salt to enhance stability and facilitate handling.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Quinuclidin-3-one, (R)-1-phenylethylamine | High enantiomeric purity required |
| Solvent | Anhydrous ethanol, methanol, or similar | Anhydrous conditions for imine formation |
| Temperature | 40–60°C (imine formation), 0–25°C (reduction) | Controlled to maintain stereochemistry |
| Reducing agent | Sodium borohydride (NaBH4) | Mild, selective reduction |
| Reaction time | Several hours (varies by scale) | Monitored by TLC or HPLC |
| Purification method | Recrystallization, chromatography | To achieve >98% purity |
| Final form | Dihydrochloride salt | Enhances stability and solubility |
Research Findings and Notes
- The stereochemistry of the (R)-1-phenylethyl substituent is critical for the biological activity of the compound, necessitating careful control during synthesis.
- The use of sodium borohydride reduction of imines derived from 3-quinuclidinone and chiral phenylethylamines is a well-documented and reliable method to obtain enantiomerically pure N-((R)-1-phenylethyl)quinuclidin-3-amine.
- Industrial processes emphasize the use of optimized catalysts and reaction conditions to improve yield and reduce impurities, which is essential for pharmaceutical-grade material.
- The compound is often isolated as a dihydrochloride salt, which improves its handling properties and stability for storage and further applications.
Chemical Reactions Analysis
Types of Reactions
N-(®-1-Phenylethyl)quinuclidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The quinuclidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride Applications
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride is a chiral compound with a quinuclidine ring and a phenylethylamine moiety in its structure, making it useful in scientific research. It is also known as (3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride, with the molecular formula and a molecular weight of 303.27 g/mol.
Scientific Research Applications
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride has applications in chemistry, biology, and industry:
- Chemistry It serves as a reagent in organic synthesis and as a chiral building block for synthesizing complex molecules.
- Biology The compound is used in biochemical assays and studies involving neurotransmitter systems. It primarily acts as a selective antagonist at muscarinic acetylcholine receptors and interacts with neurotransmitter systems, influencing central and peripheral nervous system activities. It exhibits high affinity for muscarinic receptors, particularly M1 and M2 subtypes, which are implicated in cognitive functions and memory processes.
- Industry It is used to produce fine chemicals and as an intermediate in synthesizing various industrial products.
Pharmacological Profile
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine influences cognitive functions, memory processes, mood regulation, and motor control.
- Muscarinic Receptor Antagonism: The compound exhibits high affinity for muscarinic receptors, particularly M1 and M2 subtypes, which are implicated in cognitive functions and memory processes. Studies suggest that this antagonism can lead to enhanced cognitive performance in certain animal models, indicating potential therapeutic applications in treating cognitive disorders.
- Dopaminergic Modulation: Preliminary research indicates that (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine may influence dopaminergic pathways, which are crucial for mood regulation and motor control. This modulation could provide insights into its use in treating conditions like Parkinson's disease or schizophrenia.
Cognitive Enhancement in Rodents: A Case Study
A study investigated the effects of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine on memory retention in rodents. The results indicated a significant improvement in performance on the Morris water maze test compared to control groups receiving a placebo.
| Group | Time to Escape (seconds) | Improvement (%) |
|---|---|---|
| Control | 60 | - |
| Treatment (Low Dose) | 45 | 25 |
| Treatment (High Dose) | 30 | 50 |
Toxicology and Safety Profile
Mechanism of Action
The mechanism of action of N-(®-1-Phenylethyl)quinuclidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s quinuclidine backbone allows it to fit into binding sites, modulating the activity of the target. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Quinolin-3-amine Derivatives
Quinolin-3-amine analogs (e.g., N-(2-Cyclohexylethyl)quinolin-3-amine (42) and N-(2-(Naphthalen-1-yl)ethyl)quinolin-3-amine (43)) share the 3-amine substitution but differ in their heterocyclic core (quinoline vs. quinuclidine). Key differences include:
- Solubility: Quinolin-3-amine derivatives exhibit moderate-to-high aqueous solubility (23–196 µM), whereas quinuclidin-3-amine derivatives like N-((R)-1-Phenylethyl)quinuclidin-3-amine are less soluble due to increased hydrophobicity from the quinuclidine ring .
- Metabolic Stability: Quinolin-3-amine analogs generally show low rat liver microsomal (RLM) stability (T1/2 < 13 min), similar to quinuclidin-3-amine derivatives, which are also prone to rapid hepatic metabolism .
Phenylethylamine Derivatives
Compounds such as (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride and N-(1-Phenylethyl)hexane-1-amine share the phenylethyl motif but lack the quinuclidine core. These analogs demonstrate:
- Synthetic Accessibility: Enzymatic synthesis of N-(1-Phenylethyl)hexane-1-amine achieves high yields (using D-amino acid oxidase), whereas this compound requires multi-step coupling (e.g., Suzuki reactions) with moderate yields (45–58%) .
- Pharmacological Relevance : Phenylethylamine derivatives are often explored as dopamine receptor ligands, while quinuclidin-3-amine derivatives are studied for antimuscarinic activity (e.g., Solifenacin analogs) .
Quinuclidine-Based Analogs
Structurally related quinuclidine compounds include:
- (S)-2-(Quinuclidin-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one: This compound retains the quinuclidine core but incorporates a fused isoquinolinone system, enhancing rigidity and receptor binding specificity compared to this compound .
- Quinuclidine-3-carboxylic acid : The substitution of the amine with a carboxylic acid group drastically alters polarity and solubility, making it unsuitable for blood-brain barrier penetration .
Biological Activity
N-((R)-1-Phenylethyl)quinuclidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This quinuclidine derivative has been studied for various pharmacological effects, including antimicrobial, antineoplastic, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a reaction involving quinuclidin-3-amine and (R)-1-phenylethylamine. The synthesis typically requires controlled conditions to ensure the desired stereochemistry is achieved. Various methods, including protecting groups and specific catalysts, can enhance the yield of the desired product.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reaction of quinuclidin-3-amine with (R)-1-phenylethylamine |
| 2 | Use of protecting groups to stabilize intermediates |
| 3 | Application of catalysts to enhance reaction efficiency |
| 4 | Purification to obtain high-purity this compound |
Antimicrobial Activity
Research indicates that quinuclidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against both gram-positive and gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 4.00 μg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Pseudomonas aeruginosa | 0.25 |
| Klebsiella pneumoniae | 4.00 |
| Staphylococcus aureus | 0.50 |
Antineoplastic Properties
This compound has also been investigated for its antineoplastic effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism appears to involve modulation of cellular signaling pathways associated with growth and apoptosis.
Case Study: Cancer Cell Line Inhibition
In a controlled study, this compound was tested on HT-29 (colon cancer) and TK-10 (renal cancer) cell lines. The results demonstrated a dose-dependent inhibition of cell growth:
| Concentration (μM) | % Inhibition (HT-29) | % Inhibition (TK-10) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 55 | 50 |
| 100 | 75 | 70 |
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that it can modulate neurotransmitter systems, particularly through interactions with cholinergic receptors. This modulation may protect against neurodegenerative processes.
The compound's mechanism of action involves its interaction with specific molecular targets such as neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways that are crucial for neuronal health.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
